Cellotetraose

Plant Immunity DAMP Elicitor Activity

For reproducible data in plant immunity and enzyme kinetics, select high-purity Cellotetraose (DP4). Our ≥94% (HPLC) standard is the most potent pattern-triggered immunity (PTI) elicitor among DP2-DP5 oligosaccharides, ensuring definitive results. It is essential for building complete cellulase kinetic profiles and serves as a critical reference for HPLC/CE method development. Choose a specific, high-purity standard to ensure biologically relevant outcomes.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 38819-01-1
Cat. No. B013520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellotetraose
CAS38819-01-1
SynonymsO-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose;  (Glc1-b-4)3-D-Glc; 
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
InChIKeyUYQJCPNSAVWAFU-ZEUIETHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cellotetraose (CAS 38819-01-1): A Defined DP4 Cellodextrin for Enzyme Assays, Plant Immunity, and Analytical Standardization


Cellotetraose (CAS 38819-01-1), a linear tetrasaccharide composed of four β-(1→4)-linked D-glucose units, is a member of the cellodextrin series derived from cellulose degradation . It serves as a well-defined substrate for characterizing cellulases and β-glucosidases, and recent research has identified its distinct role as a potent elicitor of pattern-triggered immunity (PTI) in plants in a chain-length-dependent manner [1]. Commercially, it is supplied as a white to almost white powder with a typical purity of >90% to ≥94.0% (HPLC) and a molecular weight of 666.58 g/mol [2][3].

Why Cellotetraose (DP4) Cannot Be Substituted by Other Cellodextrins in Research and Analytical Workflows


Cellodextrins of varying degrees of polymerization (DP) are not functionally equivalent. Chain length is a critical determinant of biochemical activity, dictating everything from enzyme kinetics and substrate specificity to biological signaling outcomes [1]. Simply using cellobiose (DP2), cellotriose (DP3), or cellopentaose (DP5) as a substitute for cellotetraose will yield fundamentally different experimental results. This is evident in plant immunity studies, where cellotetraose acts as the most potent elicitor among DP2-DP5 oligosaccharides [2], and in enzyme kinetics, where the Michaelis-Menten constant (Km) and turnover number (kcat) vary significantly with chain length for the same enzyme [3][4]. Therefore, for reproducible and biologically relevant data, the selection of a specific, high-purity cellotetraose standard is essential.

Quantitative Evidence for Cellotetraose's Differentiation as a Research Tool


Chain-Length Dependent Elicitation of Plant Immune Responses: Cellotetraose (DP4) Outperforms Other Cellodextrins

In a study assessing the ability of cello-oligosaccharides (DP2-DP5) to elicit pattern-triggered immunity (PTI) in Lactuca sativa (lettuce), cellotetraose (CEL4) was identified as the most potent elicitor across all measured parameters. Compared to cellobiose (DP2), cellotriose (DP3), and cellopentaose (DP5), CEL4 induced the strongest responses, including rapid reactive oxygen species (ROS) production, MPK6 phosphorylation, and defense gene induction [1].

Plant Immunity DAMP Elicitor Activity

Superior Catalytic Efficiency as a Substrate for Specific β-Glucosidases Compared to Other Cellodextrins

Kinetic analysis reveals that cellotetraose can be a significantly more efficient substrate for certain β-glucosidases than cellobiose or cellotriose. For a specific β-glucosidase studied, cellotetraose exhibited a catalytic efficiency (kcat/Km) of 155.2 mM⁻¹ s⁻¹, which is over 15-fold higher than that for cellobiose (9.96 mM⁻¹ s⁻¹) and over 2-fold higher than for cellotriose (75.98 mM⁻¹ s⁻¹) [1]. This demonstrates that chain length is a critical determinant of substrate specificity and efficiency.

Enzyme Kinetics Biocatalysis β-Glucosidase

Distinct Hydrolysis Kinetics and Product Patterns Differentiate Cellotetraose from Higher DP Cellodextrins

The turnover number for Myrothecium verrucaria cellulase varies dramatically with substrate chain length. Cellotetraose has a turnover number of approximately 400, which is substantially higher than that for cellotriose (50-200, depending on initial concentration) but lower than for cellopentaose and cellohexaose (both at least 450) [1]. This distinct quantitative behavior confirms that cellotetraose is not simply an average of its lower and higher DP counterparts but occupies a specific kinetic niche.

Cellulase Assay Substrate Specificity Enzymology

Chain Length as a Determinant of Binding Affinity: Cellotetraose's Intermediate Position in Enzyme Interactions

In silico molecular docking studies with the β-glucosidase BglB reveal that binding affinity is not monotonic with chain length. Cellotetraose demonstrated an intermediate binding affinity (-5.68 kJ/mol) that was lower than that of cellobiose (-6.2 kJ/mol) but higher than that of cellotriose (-5.63 kJ/mol) [1]. This non-linear relationship underscores the unique structural and energetic interactions of each cellodextrin within the enzyme active site.

Molecular Docking Enzyme-Substrate Interaction Binding Affinity

Defined Chromatographic Resolution for Analytical Method Development and Validation

Cellotetraose has a well-defined and distinct migration time in capillary electrophoresis (CE), enabling its baseline separation from other cellodextrins. A validated CE method achieved the simultaneous separation of the first seven underivatized cellodextrin oligomers (glucose to celloheptaose), demonstrating that cellotetraose can be reliably identified and quantified in complex hydrolysates without derivatization [1]. This provides a robust analytical tool for monitoring biomass degradation and enzyme activity.

Analytical Chemistry Method Development Capillary Electrophoresis

Validated Application Scenarios for Cellotetraose Based on Empirical Evidence


Plant Immunity Research: Use as the Maximal Elicitor of PTI in Cellodextrin Studies

Based on direct comparative studies, cellotetraose (DP4) is the definitive cello-oligosaccharide for investigating pattern-triggered immunity (PTI) in plants. It elicits the strongest defense responses compared to DP2, DP3, and DP5, including maximal ROS production, MPK6 phosphorylation, and defense gene activation [1]. This makes it the standard reagent for dissecting DP4-specific signaling pathways, studying DAMP-PAMP synergy, and screening for crop protection agents.

β-Glucosidase and Cellulase Enzyme Assays: Substrate for Kinetic Characterization and Screening

Cellotetraose serves as a specific and kinetically distinct substrate for characterizing a range of cellulases and β-glucosidases. Its unique catalytic efficiency (e.g., kcat/Km = 155.2 mM⁻¹ s⁻¹ for one β-glucosidase) and turnover number (e.g., 400 for a Myrothecium cellulase) relative to other cellodextrins make it indispensable for building complete enzyme kinetic profiles and understanding processivity [2][3]. It is an essential component of any enzyme screening or characterization platform.

Analytical Method Development and Validation: Reference Standard for Chromatographic Separation

High-purity cellotetraose is a critical reference standard for developing and validating analytical methods for complex carbohydrate mixtures. Its distinct and resolvable peak in capillary electrophoresis (CE) and HPLC methods allows for its use as a specific marker for method optimization, system suitability testing, and accurate quantification of cellodextrins in samples derived from biomass degradation or enzymatic hydrolysis [4].

Enzyme Engineering and Rational Design: Binding Affinity Benchmark for In Silico Studies

The well-characterized binding affinity of cellotetraose (-5.68 kJ/mol) for specific enzymes like β-glucosidase BglB provides a valuable benchmark for in silico studies, including molecular docking and structure-activity relationship (SAR) analysis [5]. Using cellotetraose as a molecular probe can guide the rational engineering of enzymes with altered chain-length specificities for industrial biocatalysis applications.

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